6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
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Overview
Description
6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol is an organic compound with the molecular formula C13H10F3NO2. It is characterized by the presence of a trifluoromethyl group, a methoxy group, and a pyridin-3-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests
Mechanism of Action
The mechanism of action of 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridin-3-ol moiety contribute to its unique chemical properties, allowing it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- Trifluoromethylpyridine derivatives
- Fluoropyridines
Uniqueness
6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to the combination of its trifluoromethyl group, methoxy group, and pyridin-3-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Compared to other similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial settings .
Properties
IUPAC Name |
6-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-5-2-8(13(14,15)16)6-10(12)11-4-3-9(18)7-17-11/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQNYKNURAQHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692779 |
Source
|
Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-56-4 |
Source
|
Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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